

"N-Allyl-6-chloro-2-pyridinamine" CAS number and chemical identifiers

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Compound of Interest

Compound Name: N-Allyl-6-chloro-2-pyridinamine

Cat. No.: B3155045

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Technical Guide: N-Allyl-6-chloro-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, proposed synthesis, and potential biological screening workflow for **N-Allyl-6-chloro-2-pyridinamine**. The information is tailored for professionals in research and drug development.

Chemical Identifiers

Quantitative data and chemical identifiers are crucial for the accurate identification and handling of chemical compounds. The following tables summarize the key identifiers for **N-Allyl-6-chloro-2-pyridinamine** and its likely precursor, 2-Amino-6-chloropyridine.

Table 1: Chemical Identifiers for N-Allyl-6-chloro-2-pyridinamine

Identifier	Value	Reference
CAS Number	791095-96-0	[1]
Chemical Name	N-Allyl-6-chloro-2-pyridinamine	
Molecular Formula	C ₈ H ₉ CIN ₂	-
Molecular Weight	168.62 g/mol	-



Table 2: Chemical Identifiers for 2-Amino-6-chloropyridine

Identifier	Value	Reference
CAS Number	45644-21-1	[2][3][4][5]
IUPAC Name	6-chloropyridin-2-amine	[2][5]
Molecular Formula	C5H5CIN2	[2][3][4][6]
Molecular Weight	128.56 g/mol	[2][3]
Melting Point	69-73 °C	[3]
Boiling Point	255.7±20.0 °C (Predicted)	[3]
InChI Key	OBYJTLDIQBWBHM- UHFFFAOYSA-N	[2][3][5]
SMILES	C1=CC(=NC(=C1)Cl)N	[2]
Synonyms	6-Chloro-2-pyridinamine, 2- Chloro-6-aminopyridine	[2][3]

Proposed Experimental Protocol: Synthesis of N-Allyl-6-chloro-2-pyridinamine

While a specific protocol for the synthesis of **N-Allyl-6-chloro-2-pyridinamine** was not found in the literature, a plausible method can be inferred from general synthetic procedures for related N-substituted pyridinamines. The following proposed protocol is based on the reaction of 2-amino-6-chloropyridine with an allyl halide.

Objective: To synthesize N-Allyl-6-chloro-2-pyridinamine via nucleophilic substitution.

Materials:

- 2-Amino-6-chloropyridine
- Allyl bromide (or allyl chloride)
- A suitable base (e.g., potassium carbonate, sodium hydride)



- Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
- Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Solvents for chromatography (e.g., ethyl acetate, hexane)

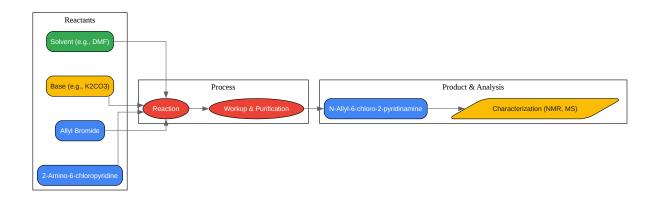
Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine in the chosen anhydrous solvent.
- Addition of Base: Add the base to the reaction mixture and stir for a short period to deprotonate the amino group.
- Addition of Allyl Halide: Slowly add allyl bromide to the stirring mixture at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction using TLC. The reaction is typically heated to facilitate completion.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the
 reaction with water and extract the product with a suitable organic solvent (e.g., ethyl
 acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of **N-Allyl-6-chloro-2-pyridinamine**.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the proposed synthesis workflow and a general workflow for antimicrobial screening, a potential application for this class of compounds.



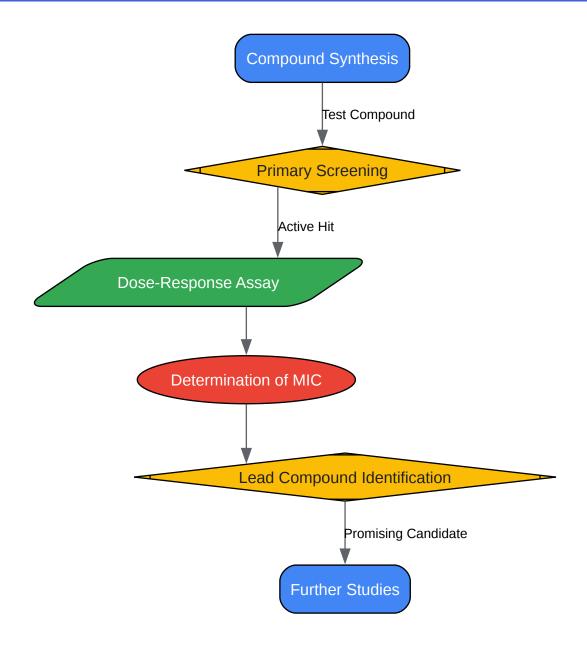


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Caption: Proposed synthesis workflow for **N-Allyl-6-chloro-2-pyridinamine**.

Derivatives of 6-chloro-pyridin-2-ylamine have shown antimicrobial activity.[7] The following diagram outlines a general workflow for screening new compounds, such as **N-Allyl-6-chloro-2-pyridinamine**, for such biological activity.





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Caption: General workflow for antimicrobial activity screening.

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